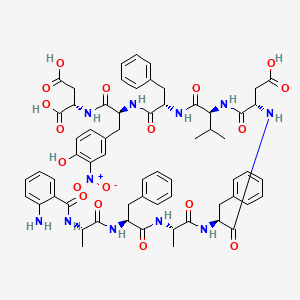

Fluorescent Substrate for Asp-Specific Proteases

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C62H71N11O18 |

|---|---|

Molecular Weight |

1258.3 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminobenzoyl)amino]propanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxy-3-nitrophenyl)propanoyl]amino]butanedioic acid |

InChI |

InChI=1S/C62H71N11O18/c1-33(2)52(61(87)70-44(28-38-20-12-7-13-21-38)58(84)68-45(59(85)71-47(62(88)89)32-51(77)78)29-39-24-25-49(74)48(30-39)73(90)91)72-60(86)46(31-50(75)76)69-57(83)43(27-37-18-10-6-11-19-37)67-54(80)35(4)65-56(82)42(26-36-16-8-5-9-17-36)66-53(79)34(3)64-55(81)40-22-14-15-23-41(40)63/h5-25,30,33-35,42-47,52,74H,26-29,31-32,63H2,1-4H3,(H,64,81)(H,65,82)(H,66,79)(H,67,80)(H,68,84)(H,69,83)(H,70,87)(H,71,85)(H,72,86)(H,75,76)(H,77,78)(H,88,89)/t34-,35-,42-,43-,44-,45-,46-,47-,52-/m0/s1 |

InChI Key |

PFEQHJCFRHQYSA-PTADSWQXSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC4=CC(=C(C=C4)O)[N+](=O)[O-])C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)C5=CC=CC=C5N |

Canonical SMILES |

CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC(=C(C=C2)O)[N+](=O)[O-])C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(C)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(C)NC(=O)C5=CC=CC=C5N |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Apoptosis Detection: A Technical Guide to Fluorescent Caspase Substrates

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the principles, applications, and methodologies associated with fluorescent substrates for caspases. Caspases, a family of cysteine-aspartic proteases, are central executioners of apoptosis (programmed cell death). Their activity is a key biomarker for assessing cell health, cytotoxicity, and the efficacy of therapeutic agents. Fluorogenic substrates offer a sensitive and quantitative method to measure caspase activity in real-time, making them an indispensable tool in apoptosis research and drug discovery.

Fundamental Principles of Fluorogenic Caspase Substrates

The core concept behind fluorescent caspase substrates lies in the principle of fluorescence quenching and de-quenching upon enzymatic cleavage. These substrates are synthetically designed peptides that mimic the natural cleavage sites of specific caspases. A fluorophore and a quencher molecule are attached to the peptide backbone. In the intact substrate, the proximity of the quencher to the fluorophore suppresses its fluorescent emission through mechanisms like Förster Resonance Energy Transfer (FRET).[1][2]

When an active caspase recognizes and cleaves its specific amino acid sequence within the substrate, the fluorophore is liberated from the quencher. This separation relieves the quenching effect, resulting in a measurable increase in fluorescence intensity that is directly proportional to the caspase activity in the sample.[3][4]

The design of these substrates is critical for their specificity and sensitivity. The peptide sequence is tailored to be preferentially recognized and cleaved by a particular caspase or a group of caspases.[3][5] For instance, the tetrapeptide sequence Asp-Glu-Val-Asp (DEVD) is a well-established substrate for caspase-3 and caspase-7.[6][7]

Caspase Specificity and Substrate Design

The specificity of a fluorogenic caspase substrate is primarily determined by the four-amino-acid sequence (P4-P3-P2-P1) immediately preceding the cleavage site. Different caspases exhibit distinct preferences for these sequences, allowing for the development of assays that can target specific caspases or caspase families.[3][5] While some overlap in substrate recognition exists, optimized sequences provide a reliable indication of the activity of particular caspases.[5]

| Caspase Target | Common Peptide Sequence | Notes |

| Caspase-1 | (W/Y)EHD | The WEHD sequence is a highly favorable motif.[5] |

| Caspase-2 | VDVAD | Requires a P5 residue for efficient cleavage.[5] |

| Caspase-3 / -7 | DEVD | Most widely used substrate for executioner caspases.[6][7] |

| Caspase-4 / -5 | (W/L)EHD | Similar preference to Caspase-1.[5] |

| Caspase-6 | VEID | Shows some cross-reactivity with other caspases.[5] |

| Caspase-8 | (L/I)ETD | Key initiator caspase of the extrinsic pathway.[5] |

| Caspase-9 | LEHD | Key initiator caspase of the intrinsic pathway.[5] |

| Caspase-10 | AEVD | Less well-characterized, but shares some similarity with other caspases.[5] |

Commonly used fluorophores in these substrates include 7-amino-4-methylcoumarin (AMC), rhodamine 110 (R110), and various derivatives of fluorescein and other dyes, each offering different spectral properties.[5][8]

Experimental Protocols

The following provides a generalized methodology for a fluorometric caspase activity assay in a 96-well plate format. Specific details may vary depending on the commercial kit and cell type used.

Materials

-

Cells of interest

-

Apoptosis-inducing agent (e.g., staurosporine, etoposide)

-

Fluorogenic caspase substrate (e.g., Ac-DEVD-AMC for Caspase-3/7)

-

Assay buffer (typically HEPES-based with sucrose or PEG and CHAPS)[6]

-

Dithiothreitol (DTT)

-

Cell lysis buffer

-

96-well black, clear-bottom plates

-

Fluorescence microplate reader

Experimental Workflow

Detailed Procedure

-

Cell Preparation:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treat cells with the desired apoptosis-inducing agent and appropriate vehicle controls. Include untreated cells as a negative control.

-

Incubate for a time period sufficient to induce apoptosis (typically 3-6 hours, but this should be optimized).[7]

-

-

Cell Lysis:

-

After treatment, centrifuge the plate (if using suspension cells) and carefully remove the supernatant.

-

Wash the cells with ice-cold PBS.

-

Add an appropriate volume of cell lysis buffer to each well and incubate on ice for 10-15 minutes.[9]

-

-

Assay Execution:

-

Prepare the reaction buffer containing the fluorogenic caspase substrate and DTT.[6] The final concentration of the substrate is typically in the low micromolar range.

-

Add the reaction buffer to each well containing the cell lysate.

-

Incubate the plate at 37°C, protected from light.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths for the chosen fluorophore (e.g., Ex/Em = 380/460 nm for AMC).[10]

-

Readings can be taken at multiple time points (kinetic assay) or at a single endpoint after a fixed incubation period (e.g., 1-2 hours).

-

Calculate the rate of caspase activity by determining the slope of the linear portion of the fluorescence versus time curve.[6] Alternatively, for endpoint assays, compare the fluorescence intensity of treated samples to controls.

-

Caspase Signaling Pathways

Fluorogenic substrates are instrumental in elucidating the activation of specific caspases within the broader signaling cascades of apoptosis. The two major pathways are the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways.

The extrinsic pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their cognate cell surface receptors, leading to the recruitment of adaptor proteins and pro-caspase-8.[11][12] This proximity induces the auto-activation of caspase-8, which then directly activates downstream executioner caspases like caspase-3.[12][13]

The intrinsic pathway is triggered by intracellular stress signals such as DNA damage or growth factor withdrawal.[11] These signals converge on the mitochondria, leading to the release of cytochrome c into the cytosol.[12][14] Cytochrome c then binds to Apaf-1, which oligomerizes to form the apoptosome, a complex that recruits and activates pro-caspase-9.[13][14] Activated caspase-9 subsequently activates executioner caspases.[13] Both pathways ultimately converge on the activation of executioner caspases, such as caspase-3 and -7, which are responsible for the cleavage of a multitude of cellular proteins, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[6][14]

Conclusion

Fluorogenic caspase substrates are a powerful and versatile tool for the quantitative and real-time analysis of apoptosis. Their specificity, sensitivity, and adaptability to high-throughput screening formats have made them indispensable in basic research and drug development. A thorough understanding of their mechanism of action, substrate design principles, and the underlying caspase signaling pathways is crucial for their effective application and the accurate interpretation of experimental results. By leveraging these advanced reagents, researchers can continue to unravel the complexities of programmed cell death and develop novel therapeutic strategies targeting this fundamental biological process.

References

- 1. Quantitative analysis of fluorescent caspase substrate cleavage in intact cells and identification of novel inhibitors of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Caspases and Their Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Comprehensive Exploration of Caspase Detection Methods: From Classical Approaches to Cutting-Edge Innovations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Caspase Substrates and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]

- 7. docs.aatbio.com [docs.aatbio.com]

- 8. Fluorogenic substrates for caspase activity—Table 15.5 | Thermo Fisher Scientific - NO [thermofisher.com]

- 9. Detection of Active Caspases During Apoptosis Using Fluorescent Activity-Based Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. media.cellsignal.com [media.cellsignal.com]

- 11. Caspase Activation Pathways: an Overview - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Caspase - Wikipedia [en.wikipedia.org]

- 13. Apoptosis Caspase Pathways: R&D Systems [rndsystems.com]

- 14. abeomics.com [abeomics.com]

The In-Depth Guide to FRET-Based Assays for Protease Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Förster Resonance Energy Transfer (FRET)-based assays for the detection and characterization of protease activity. Proteases play a critical role in numerous physiological and pathological processes, making them key targets for therapeutic intervention. FRET-based assays offer a sensitive, continuous, and high-throughput compatible method for studying protease kinetics and for screening potential inhibitors.

Core Principles of FRET-Based Protease Assays

Förster Resonance Energy Transfer is a non-radiative energy transfer mechanism between two fluorophores, a donor and an acceptor.[1] This energy transfer is highly dependent on the distance between the two molecules, typically occurring over distances of 1-10 nanometers.[1] In the context of a protease assay, a peptide substrate is designed to contain a FRET donor and acceptor pair. When the substrate is intact, the donor and acceptor are in close proximity, and excitation of the donor results in energy transfer to the acceptor, leading to acceptor emission. Upon cleavage of the peptide by a specific protease, the donor and acceptor are separated, disrupting FRET and resulting in an increase in donor fluorescence and a decrease in acceptor fluorescence.[1] This change in the fluorescence signal is directly proportional to the protease activity.[2]

There are two main types of FRET-based protease assays:

-

Ratiometric FRET: In this approach, the ratio of acceptor to donor emission is measured. This method is advantageous as it can account for variations in substrate concentration and instrument settings.[3]

-

Intensity-based FRET: Here, the increase in donor fluorescence or the decrease in acceptor fluorescence is monitored. This method is simpler to implement but can be more susceptible to experimental artifacts.[4]

Design of FRET-Based Protease Substrates

The design of the FRET substrate is critical for the success of the assay. Several factors need to be considered:

-

Protease Recognition Sequence: The peptide linker connecting the FRET pair must contain a specific cleavage site for the target protease.[5] The sequence should be optimized for efficient and specific cleavage.

-

FRET Pair Selection: The donor emission spectrum must overlap with the acceptor excitation spectrum.[6] Common FRET pairs include fluorescent proteins (e.g., CFP/YFP, ECFP/Citrine) and organic dyes (e.g., EDANS/DABCYL, 5-FAM/QXL™520).[3][7] The choice of FRET pair will depend on the specific application, instrumentation, and the potential for spectral overlap with other fluorescent molecules in the assay.

-

Linker Length and Composition: The length and flexibility of the peptide linker can influence the efficiency of both FRET and enzymatic cleavage.[5]

Quantitative Data from FRET-Based Protease Assays

FRET-based assays can be used to determine key kinetic parameters of protease activity, including the Michaelis constant (Km), the catalytic rate constant (kcat), and the catalytic efficiency (kcat/Km).[8] For inhibitor screening, parameters such as the half-maximal inhibitory concentration (IC50) or the half-maximal effective concentration (EC50) and the Z'-factor are determined to assess assay quality and inhibitor potency.[9][10]

Table 1: Kinetic Parameters of Various Proteases Determined by FRET Assays

| Protease | Substrate (FRET Pair) | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| SENP1 | CyPet-(pre-SUMO1)-YPet | 0.21 ± 0.04 | 6.90 ± 0.28 | (3.2 ± 0.55) x 107 | [3] |

| SENP1 | CyPet-SUMO1/YPet-RanGAP1c | 2.4 | - | 2.4 x 106 | [11] |

| MMP-12 | FS-6 (FRET substrate) | 10.7 ± 1.6 | 300.3 ± 8.5 | 2.81 x 107 | [12] |

| Alkaline Phosphatase | pNPP (progress curve) | 11.6 ± 0.4 | 281 ± 18 | 2.42 x 107 | [12] |

Table 2: Inhibitor Potency and Assay Quality Parameters from FRET-Based Screens

| Protease | Inhibitor | IC50/EC50 (µM) | Z'-Factor | Reference |

| SARS-CoV-2 3CLpro | Various compounds | Sub-micromolar | > 0.5 | [9] |

| SARS-CoV-2 Mpro | Plumbagin (PLB) | - | 0.79 | [13] |

| SARS-CoV-2 Mpro | Ginkgolic acid (GA) | - | 0.79 | [13] |

Experimental Protocols

General Protocol for a FRET-Based Protease Activity Assay

This protocol provides a general framework. Specific concentrations, incubation times, and buffer conditions should be optimized for each protease and substrate.

-

Reagent Preparation:

-

Prepare an assay buffer optimal for the target protease activity (e.g., Tris-HCl, HEPES with appropriate pH and salt concentrations).

-

Prepare a stock solution of the FRET peptide substrate in a suitable solvent (e.g., DMSO).

-

Prepare a stock solution of the purified protease in assay buffer.

-

-

Assay Setup:

-

In a microplate (typically black to minimize background fluorescence), add the assay buffer.

-

Add the FRET substrate to the desired final concentration.

-

To initiate the reaction, add the protease to the wells. For control wells, add assay buffer without the enzyme.

-

-

Data Acquisition:

-

Immediately place the microplate in a fluorescence plate reader.

-

Set the excitation and emission wavelengths for both the donor and acceptor fluorophores.

-

Measure the fluorescence intensity over time (kinetic mode).

-

-

Data Analysis:

-

For ratiometric FRET, calculate the ratio of acceptor emission to donor emission at each time point.

-

For intensity-based FRET, monitor the increase in donor fluorescence or decrease in acceptor fluorescence.

-

Plot the change in FRET signal versus time. The initial velocity of the reaction is determined from the linear portion of the curve.

-

To determine Km and Vmax, perform the assay with varying substrate concentrations and fit the initial velocity data to the Michaelis-Menten equation.[8]

-

Detailed Protocol for a Caspase-3 FRET Assay

This protocol is adapted for a genetically encoded FRET biosensor expressed in live cells.

-

Cell Culture and Transfection:

-

Culture cells in the appropriate medium.

-

Transfect cells with a plasmid encoding a caspase-3 FRET biosensor (e.g., LSSmOrange-DEVD-mKate2).[6]

-

-

Induction of Apoptosis:

-

Treat the transfected cells with an apoptosis-inducing agent (e.g., staurosporine).

-

Include a vehicle-treated control group.

-

-

Imaging:

-

Image the cells using a fluorescence microscope equipped for FRET imaging (e.g., with appropriate filter sets for the donor and acceptor).

-

For Fluorescence Lifetime Imaging (FLIM)-FRET, use a FLIM system to measure the donor fluorescence lifetime.[6]

-

-

Data Analysis:

-

For ratiometric FRET, calculate the FRET ratio for individual cells. A decrease in the FRET ratio indicates caspase-3 activation.

-

For FLIM-FRET, an increase in the donor fluorescence lifetime indicates cleavage of the biosensor and caspase-3 activity.[6]

-

Protocol for an Immunocapture MMP FRET Assay

This method allows for the specific measurement of a particular MMP's activity from a complex biological sample.

-

Plate Coating:

-

Coat a 96-well black microplate with an antibody specific to the MMP of interest.[14]

-

-

Sample Incubation:

-

Add the biological sample (e.g., cell lysate, plasma) to the antibody-coated wells and incubate to allow the MMP to be captured.[15]

-

-

Washing:

-

Wash the wells to remove unbound proteins.

-

-

MMP Activation (Optional):

-

If measuring the total MMP activity (including the inactive zymogen), treat the wells with an activator like APMA (4-aminophenylmercuric acetate).[15]

-

-

FRET Substrate Addition:

-

Add the FRET peptide substrate specific for the MMP.

-

-

Fluorescence Measurement:

-

Measure the fluorescence signal over time as described in the general protocol.[14]

-

Visualizations: Signaling Pathways and Experimental Workflows

Protease-Activated Receptor (PAR) Signaling Pathway

Caption: A simplified diagram of a Protease-Activated Receptor (PAR) signaling pathway.

High-Throughput Screening (HTS) Workflow for Protease Inhibitors

Caption: A typical workflow for a high-throughput screen (HTS) of protease inhibitors.

Troubleshooting Common Issues in FRET-Based Protease Assays

Table 3: Troubleshooting Guide

| Issue | Potential Cause(s) | Suggested Solution(s) | Reference |

| No or Low FRET Signal Change | Inactive enzyme | Confirm enzyme activity with a known substrate or positive control. | |

| Incorrect buffer conditions (pH, ionic strength) | Optimize the assay buffer for the specific protease. | ||

| Substrate not cleaved | Verify the protease recognition sequence in the substrate. | ||

| Incorrect instrument settings | Ensure correct excitation and emission wavelengths and filter sets are used. | [16] | |

| High Background Fluorescence | Autofluorescence of compounds or biological samples | Run controls without the FRET substrate to determine background. Use red-shifted fluorophores to minimize interference. | |

| Intrinsic fluorescence of the working reagent | Use reverse-pipetting to avoid bubbles. | [17] | |

| Poor Reproducibility | Pipetting errors | Use calibrated pipettes and consistent technique. Automate liquid handling for HTS. | [17] |

| Temperature fluctuations | Ensure the plate reader maintains a stable temperature. | ||

| Non-linear Reaction Progress Curves | Substrate depletion | Use a lower enzyme concentration or a higher substrate concentration. | |

| Enzyme instability | Check the stability of the protease under assay conditions. Add stabilizing agents if necessary. | ||

| Inner filter effect | At high substrate concentrations, the substrate itself can absorb excitation or emission light. Correct for this effect or work at lower substrate concentrations. | [12] | |

| False Positives in HTS | Fluorescent compounds | Screen compounds in the absence of the enzyme to identify fluorescent inhibitors. | [18] |

| Compound aggregation | Include detergents like Triton X-100 in the assay buffer. |

References

- 1. Analysis of Protease Activity Using Quantum Dots and Resonance Energy Transfer [thno.org]

- 2. Evaluation of Caspase‐3 Activity During Apoptosis with Fluorescence Lifetime‐Based Cytometry Measurements and Phasor Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quantitative FRET (Förster Resonance Energy Transfer) Analysis for SENP1 Protease Kinetics Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protease Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Fluorescence Resonance Energy Transfer-Based Assay for Characterization of Hepatitis C Virus NS3-4A Protease Activity in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Caspase-3 Reporter for Fluorescence Lifetime Imaging of Single-Cell Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. MMP assays – activity measurement | Eurogentec [eurogentec.com]

- 8. Internal Calibration Förster Resonance Energy Transfer Assay: A Real-Time Approach for Determining Protease Kinetics [mdpi.com]

- 9. High-Throughput Screening for Inhibitors of the SARS-CoV-2 Protease Using a FRET-Biosensor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]

- 11. Isopeptidase Kinetics Determination by a Real Time and Sensitive qFRET Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Rapid Determination of Enzyme Kinetics from Fluorescence: Overcoming the Inner Filter Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 15. Fluorometric immunocapture assay for the specific measurement of matrix metalloproteinase-9 activity in biological samples: application to brain and plasma from rats with ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Drug Discovery Assays Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]

- 17. Protein Assays and Quantitation Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]

- 18. High-Throughput Screening for Inhibitors of the SARS-CoV-2 Protease Using a FRET-Biosensor [mdpi.com]

An In-depth Technical Guide to Asp-Specific Proteases: Examples, Biological Roles, and Experimental Methodologies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of key aspartate-specific (Asp-specific) proteases, a class of enzymes crucial in a multitude of physiological and pathological processes. This document details their biological functions, summarizes their substrate kinetics, and provides in-depth experimental protocols for their study, making it an essential resource for researchers in academia and the pharmaceutical industry.

Introduction to Asp-Specific Proteases

Asp-specific proteases are a group of endopeptidases that selectively cleave peptide bonds C-terminal to an aspartic acid residue. This specificity is critical for their function in tightly regulated cellular processes, ranging from programmed cell death to viral maturation. Dysregulation of these proteases is often implicated in diseases such as cancer, neurodegenerative disorders, and viral infections, making them attractive targets for therapeutic intervention. This guide will focus on several key examples of Asp-specific proteases, providing a detailed examination of their roles and the methodologies used to investigate them.

Key Examples of Asp-Specific Proteases and Their Biological Roles

Caspases: The Executioners of Apoptosis

Caspases (cysteine-aspartic proteases) are a family of cysteine proteases that play essential roles in apoptosis (programmed cell death) and inflammation.[1][2] They are synthesized as inactive zymogens (procaspases) and are activated through proteolytic cleavage, often in a cascading fashion.

Biological Roles:

-

Apoptosis: Initiator caspases (e.g., caspase-8, -9) are activated by pro-apoptotic signals and in turn activate executioner caspases (e.g., caspase-3, -7).[2] These executioner caspases cleave a wide array of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[3]

-

Inflammation: Inflammatory caspases (e.g., caspase-1, -4, -5) are involved in the maturation of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and IL-18.

Signaling Pathway: Extrinsic Apoptosis

The following diagram illustrates the extrinsic apoptosis pathway initiated by death receptor signaling, leading to the activation of executioner caspases.

Caption: A simplified diagram of the extrinsic apoptosis signaling pathway.

Granzyme B: A Cytotoxic T Lymphocyte Weapon

Granzyme B is a serine protease found in the granules of cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells.[4] It is a key component of the cell-mediated immune response against virus-infected and tumor cells.

Biological Roles:

-

Induction of Apoptosis: Upon delivery into a target cell, Granzyme B cleaves and activates multiple pro-apoptotic substrates, including caspases (e.g., procaspase-3), leading to rapid cell death.[4]

-

Caspase-Independent Cell Death: Granzyme B can also induce apoptosis independently of caspases by directly cleaving other critical cellular proteins.

Separase: The Guardian of Chromosome Segregation

Separase is a cysteine protease that plays a critical role in the metaphase-to-anaphase transition during mitosis and meiosis.

Biological Roles:

-

Sister Chromatid Separation: At the onset of anaphase, separase cleaves the Scc1 subunit of the cohesin complex, which holds sister chromatids together.[5] This cleavage allows for the proper segregation of chromosomes to opposite poles of the dividing cell.[6]

-

Regulation of Mitosis: The activity of separase is tightly regulated by its inhibitory chaperone, securin. The degradation of securin at the metaphase-anaphase transition liberates active separase.

γ-Secretase: A Key Player in Alzheimer's Disease

γ-Secretase is an intramembrane aspartyl protease complex responsible for the cleavage of numerous type I transmembrane proteins. Presenilin forms the catalytic core of this complex.

Biological Roles:

-

Amyloid-β Production: γ-Secretase is infamous for its role in cleaving the amyloid precursor protein (APP) to generate amyloid-β (Aβ) peptides, the main component of amyloid plaques in Alzheimer's disease brains.[7]

-

Notch Signaling: It is also essential for the processing of Notch receptors, a critical signaling pathway involved in cell fate decisions during development and in adult tissues.[8]

Signaling Pathway: APP Processing

The following diagram illustrates the amyloidogenic processing of APP by β-secretase and γ-secretase.

Caption: The amyloidogenic processing pathway of APP.

Signal Peptide Peptidase (SPP)

Signal Peptide Peptidase (SPP) is an intramembrane-cleaving aspartyl protease that resides in the endoplasmic reticulum.

Biological Roles:

-

Signal Peptide Degradation: SPP is responsible for the cleavage of remnant signal peptides that are left in the membrane after the translocation of secretory and membrane proteins.

-

Immune Surveillance: It plays a role in the generation of antigenic peptides for presentation by MHC class I molecules.

HIV-1 Protease

HIV-1 protease is an aspartyl protease that is essential for the life cycle of the human immunodeficiency virus (HIV).

Biological Roles:

-

Viral Maturation: HIV-1 protease cleaves newly synthesized Gag and Gag-Pol polyproteins into mature, functional proteins that are necessary for the assembly of infectious virions.[9] This makes it a prime target for antiretroviral drugs.

Quantitative Data on Substrate Specificity

The following tables summarize the kinetic parameters for the cleavage of various substrates by different Asp-specific proteases. This data is crucial for understanding the efficiency and preference of these enzymes and for the design of specific inhibitors.

Table 1: Kinetic Parameters of Caspases [10]

| Caspase | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |

| Caspase-3 | (DEVD)2R110 | 0.9 | 9.6 | 1.07 x 107 |

| Caspase-6 | (VEID)2R110 | 8 | 0.11 | 1.38 x 104 |

| Caspase-6 | (DEVD)2R110 | 8 | 0.15 | 1.88 x 104 |

| Caspase-7 | (DEVD)2R110 | 2.8 | 58 | 2.07 x 107 |

Table 2: Kinetic Parameters of γ-Secretase with C99 Substrate [7]

| Product | Km (nM) |

| Aβ 1-40 | 330 ± 50 |

| Aβ 1-42 | 480 ± 90 |

| Total AICD | 450 ± 60 |

Note: Kinetic parameters for proteases can vary depending on the assay conditions, substrate type (peptide vs. protein), and the source of the enzyme. The data presented here are for comparative purposes.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to study Asp-specific proteases.

Protease Activity Assays

4.1.1. Caspase-3 Fluorometric Activity Assay [1][11][12]

This assay measures the activity of caspase-3 in cell lysates using a fluorogenic substrate.

Materials:

-

Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol)

-

Caspase-3 Substrate (e.g., Ac-DEVD-AFC or Ac-DEVD-AMC)

-

2X Reaction Buffer (e.g., 100 mM HEPES, pH 7.4, 200 mM NaCl, 0.2% CHAPS, 2 mM EDTA, 20% glycerol, 20 mM DTT)

-

96-well black microplate

-

Fluorometric microplate reader (Excitation/Emission wavelengths depend on the substrate, e.g., 400/505 nm for AFC, 360/465 nm for AMC)

Procedure:

-

Cell Lysate Preparation: a. Induce apoptosis in cells using the desired method. b. Pellet cells by centrifugation (e.g., 250 x g for 10 minutes). c. Resuspend the cell pellet in cold Cell Lysis Buffer (e.g., 25 µL per 1 x 106 cells). d. Incubate on ice for 10 minutes. e. Centrifuge at high speed (e.g., 10,000 x g) for 1 minute to pellet cellular debris. f. Collect the supernatant (cell lysate). Determine protein concentration using a suitable method (e.g., BCA assay).

-

Assay Reaction: a. To each well of a 96-well black microplate, add 50 µL of cell lysate (containing 100-200 µg of total protein). b. Prepare a master mix of the reaction buffer and substrate. For each reaction, you will need 50 µL of 2X Reaction Buffer and 5 µL of 1 mM fluorogenic substrate. c. Add 55 µL of the reaction master mix to each well containing cell lysate. d. Include appropriate controls: a blank with no cell lysate and a positive control with recombinant active caspase-3.

-

Measurement: a. Incubate the plate at 37°C for 1-2 hours, protected from light. b. Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths. c. The fold-increase in caspase-3 activity can be determined by comparing the fluorescence of the apoptotic sample to an uninduced control.

4.1.2. Granzyme B FRET Assay [13][14]

This assay utilizes a Förster Resonance Energy Transfer (FRET) substrate to measure Granzyme B activity.

Materials:

-

Granzyme B Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 10 mM DTT, 0.1% CHAPS, 10% sucrose)

-

Granzyme B FRET substrate (e.g., Ac-IEPD-peptide conjugated to a FRET pair)

-

Recombinant active Granzyme B (for positive control)

-

96-well black microplate

-

Fluorescence microplate reader capable of FRET measurements.

Procedure:

-

Prepare serial dilutions of the Granzyme B standard in Granzyme B Assay Buffer.

-

Add 50 µL of the sample (e.g., cell lysate) or Granzyme B standard to the wells of the microplate.

-

Prepare the substrate solution by diluting the FRET substrate in the assay buffer to the desired final concentration.

-

Add 50 µL of the substrate solution to each well.

-

Incubate the plate at 37°C, protected from light.

-

Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the FRET pair in a kinetic mode (e.g., every 5 minutes for 30-60 minutes).

-

The rate of increase in the acceptor fluorescence (or decrease in donor fluorescence) is proportional to the Granzyme B activity.

Protease Substrate Identification

4.2.1. N-terminomics for Caspase Substrate Identification [15][16][17]

This proteomic approach identifies caspase cleavage sites by enriching for the neo-N-termini generated by caspase activity.

Workflow Diagram:

Caption: A general workflow for N-terminomics-based identification of caspase substrates.

General Protocol Outline:

-

Sample Preparation: Prepare cell lysates from control and apoptosis-induced cells.

-

In vitro Cleavage: Incubate the cell lysates with active recombinant caspase.

-

N-terminal Labeling: Chemically or enzymatically label the primary amines of the N-termini of all proteins and peptides (e.g., using biotinylation).

-

Proteolytic Digestion: Digest the entire proteome with a protease that cleaves at sites other than the N-terminus (e.g., trypsin).

-

Enrichment of N-terminal Peptides: Isolate the labeled N-terminal peptides using affinity purification (e.g., streptavidin beads for biotinylated peptides).

-

LC-MS/MS Analysis: Analyze the enriched peptides by liquid chromatography-tandem mass spectrometry to identify their sequences.

-

Data Analysis: Compare the identified N-termini from the caspase-treated and control samples to identify the neo-N-termini that represent the caspase cleavage sites.

4.2.2. SILAC-based Proteomics for γ-Secretase Substrate Discovery [9]

Stable Isotope Labeling with Amino acids in Cell culture (SILAC) is a powerful quantitative proteomic technique to identify substrates of proteases like γ-secretase.

Workflow Diagram:

Caption: A schematic of the SILAC workflow to identify γ-secretase substrates.

General Protocol Outline:

-

Cell Culture and Labeling: Grow two populations of cells in parallel. One population is cultured in "light" medium containing normal amino acids, while the other is cultured in "heavy" medium containing stable isotope-labeled amino acids (e.g., 13C6-arginine and 13C6-lysine).

-

Treatment: Treat the "light" cells with a γ-secretase inhibitor and the "heavy" cells with a vehicle control (e.g., DMSO).

-

Sample Pooling and Preparation: Combine equal amounts of protein from the light and heavy cell lysates.

-

Protein Digestion: Digest the combined protein mixture into peptides using trypsin.

-

LC-MS/MS Analysis: Analyze the peptide mixture by high-resolution LC-MS/MS.

-

Data Analysis: Quantify the relative abundance of the "heavy" and "light" versions of each peptide. Peptides derived from γ-secretase substrates will show a significant increase in the "light" (inhibitor-treated) to "heavy" (control) ratio.

Conclusion

Asp-specific proteases are integral to a vast array of biological processes, and their study is paramount for advancing our understanding of human health and disease. This guide has provided a detailed overview of several key Asp-specific proteases, their biological functions, quantitative substrate data, and robust experimental protocols for their investigation. By leveraging these methodologies, researchers can further elucidate the intricate roles of these enzymes and accelerate the development of novel therapeutics targeting their activity.

References

- 1. resources.rndsystems.com [resources.rndsystems.com]

- 2. Separase biosensor reveals that cohesin cleavage timing depends on phosphatase PP2ACdc55 regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Development and validation of a fluorogenic assay to measure Separase enzyme activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Modulation of γ-Secretase Activity by Multiple Enzyme-Substrate Interactions: Implications in Pathogenesis of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Substrate recognition and processing by γ-secretase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Proteomics in the investigation of HIV-1 interactions with host proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]

- 12. content.abcam.com [content.abcam.com]

- 13. HTRF Human Granzyme B Detection Kit, 500 Assay Points | Revvity [revvity.com]

- 14. Granzyme B nanoreporter for early monitoring of tumor response to immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. N-Terminomics Strategies for Protease Substrates Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 16. hardylab.chem.umass.edu [hardylab.chem.umass.edu]

- 17. escholarship.org [escholarship.org]

A Technical Guide to the Discovery of Novel Fluorescent Probes for Protease Detection

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles, design strategies, and applications of novel fluorescent probes for the detection of protease activity. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the fields of chemical biology, diagnostics, and therapeutics. The guide covers the core concepts of fluorescent probe design, summarizes key quantitative data for a variety of probes, provides detailed experimental protocols, and visualizes essential signaling pathways and workflows.

Introduction to Fluorescent Probes for Protease Detection

Proteases are a large and diverse family of enzymes that play crucial roles in a multitude of physiological and pathological processes, including protein turnover, cell signaling, apoptosis, and disease progression.[1][2] The dysregulation of protease activity is a hallmark of many diseases, such as cancer, neurodegenerative disorders, and inflammatory diseases, making proteases attractive targets for diagnostic and therapeutic interventions.[2][3]

Fluorescent probes have emerged as powerful tools for monitoring protease activity in real-time and with high sensitivity and spatiotemporal resolution.[4] These probes are designed to produce a fluorescent signal in response to the catalytic activity of a specific protease, enabling the visualization and quantification of enzyme activity in complex biological systems, including living cells and whole organisms.[1][2]

The development of novel fluorescent probes is a rapidly advancing field, with new designs and sensing mechanisms continually being reported. This guide will delve into the core principles of probe design, focusing on the two main classes: substrate-based probes and activity-based probes.

Core Principles of Fluorescent Probe Design

The design of an effective fluorescent probe for protease detection hinges on the precise modulation of a fluorophore's properties in response to enzymatic activity. The two primary classes of probes, substrate-based and activity-based, achieve this through distinct mechanisms.[1][5]

Substrate-Based Probes

Substrate-based probes are designed to mimic the natural substrates of a target protease.[1] They typically consist of a protease-specific peptide sequence linked to one or more fluorescent moieties. In the absence of the target protease, the probe is in a non-fluorescent or "quenched" state. Upon cleavage of the peptide sequence by the active protease, a change in the fluorophore's environment or structure leads to a detectable fluorescent signal.[6][7]

Several common signaling mechanisms are employed in substrate-based probes:

-

Förster Resonance Energy Transfer (FRET): These probes incorporate a FRET pair, consisting of a donor fluorophore and an acceptor fluorophore (or quencher), positioned on opposite sides of the protease cleavage site.[2][8] In the intact probe, the close proximity of the pair allows for efficient energy transfer from the donor to the acceptor, resulting in quenched donor fluorescence and, in some cases, sensitized acceptor emission.[2] Proteolytic cleavage separates the FRET pair, restoring the donor's fluorescence.[2][9]

-

"Pro-fluorophore" or "Caged" Probes: In this design, a fluorophore is chemically modified, or "caged," with a protease-specific peptide, rendering it non-fluorescent.[8] Enzymatic cleavage of the peptide removes the caging group, liberating the free fluorophore and restoring its fluorescence.[8] 7-amino-coumarins are a widely used class of fluorophores in this approach.[8]

-

Aggregation-Induced Emission (AIE): AIE-based probes utilize AIEgens, which are molecules that are non-emissive in their soluble, monomeric state but become highly fluorescent upon aggregation.[8] The probe is designed such that protease cleavage triggers the aggregation of the AIEgen fragments, leading to a "turn-on" fluorescent signal.[8]

Activity-Based Probes (ABPs)

Unlike substrate-based probes that are turned over by the enzyme, activity-based probes (ABPs) are designed to form a stable, covalent bond with the active site of the target protease.[1][10] ABPs typically consist of three key components: a reactive group (or "warhead") that covalently modifies the enzyme, a recognition element (often a peptide sequence) that directs the probe to the target protease, and a reporter tag (a fluorophore) for detection.[10]

A key advantage of ABPs is that they label only active enzymes, providing a direct measure of functional protease levels.[1] Quenched ABPs (qABPs) are a sophisticated class of these probes that incorporate a quencher moiety. The fluorescence of a qABP is quenched in its unbound state. Upon covalent binding to the target protease, the quencher is released, resulting in a fluorescently labeled enzyme.[1][9]

Quantitative Data of Novel Fluorescent Probes

The performance of a fluorescent probe is characterized by several key parameters, including its sensitivity (limit of detection), selectivity for the target protease over other enzymes, and kinetic properties. The following tables summarize quantitative data for a selection of recently developed fluorescent probes for various protease families.

Table 1: Fluorescent Probes for Caspases

| Probe Name/Type | Target Caspase(s) | Sensing Mechanism | Limit of Detection (LOD) | Key Features & Reference |

| KcapQ | Caspase-7, -9 | FRET | Not explicitly stated, but effective for in vivo imaging. | Second-generation probe for apoptosis imaging.[1] |

| Caspase-3/7 TPE Probe | Caspase-3, -7 | AIE | Not specified | "Turn-on" fluorescence upon cleavage and aggregation.[8] |

| Sequential Caspase-8/3 Probe | Caspase-8, -3 | AIE | Not specified | Sequential activation of green and red fluorescence.[8] |

| FRET-based Caspase-3 Sensor | Caspase-3 | FRET (GFP variants) | Not specified | Genetically encodable for intracellular expression.[2][11] |

Table 2: Fluorescent Probes for Cathepsins

| Probe Name/Type | Target Cathepsin(s) | Sensing Mechanism | Limit of Detection (LOD) | Key Features & Reference |

| 6QC-Cy5 | Cathepsins | Quenched Substrate | Not specified | Ratiometric version (6QC-RATIO) shows improved signal-to-background.[12] |

| Cathepsin B/Caspase-3 Theranostic Probe | Cathepsin B, Caspase-3 | AIE | Not specified | Theranostic probe with RGD targeting and gemcitabine release.[8] |

| NIRF Cathepsin Probe | Lysosomal Cathepsins | Quenched Substrate | Not specified | Near-infrared probe for in vivo imaging.[2] |

| Cathepsin K Probe | Cathepsin K | Quenched Substrate | Not specified | Used to image cathepsin K activity in atherosclerosis models.[1] |

Table 3: Fluorescent Probes for Matrix Metalloproteinases (MMPs)

| Probe Name/Type | Target MMP(s) | Sensing Mechanism | Limit of Detection (LOD) | Key Features & Reference |

| MMP-13 AIEgen Probe | MMP-13 | AIE | Not specified | NIR emissive probe for in vivo detection in osteoarthritis.[8] |

| MMP-9/pH Dual Probe | MMP-9 | Quenched Substrate | Not specified | Simultaneously maps MMP-9 activity and extracellular pH.[8] |

| MMP-2 Theranostic Probe | MMP-2 | AIE | Not specified | Releases doxorubicin and a TPE derivative upon cleavage.[8] |

Table 4: Other Notable Fluorescent Protease Probes

| Probe Name/Type | Target Protease | Sensing Mechanism | Limit of Detection (LOD) | Key Features & Reference |

| DPP-IV HMRG Probe | Dipeptidyl peptidase-IV | Pro-fluorophore | Not specified | Uses hydroxymethyl rhodamine green as the fluorophore.[8] |

| Legumain Self-Assembling Probe | Legumain | Enzyme-instructed self-assembly | Not specified | Label-free probe with a high signal ON/OFF ratio.[13] |

| Aminopeptidase N (APN) Activated Probe | APN/CD13 | Chemiluminescent | Not specified | For sensitive imaging and precise resection of malignant tumors.[6] |

| HIV-1 Protease FRET Probe | HIV-1 Protease | FRET (GFP variants) | Not specified | Intracellular reporter for identifying inhibitor-resistant proteases.[2] |

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the development and application of fluorescent probes for protease detection.

Solid-Phase Synthesis of a Peptide-Based Fluorescent Probe

This protocol describes a general method for the synthesis of a simple, quenched fluorescent protease substrate using solid-phase peptide synthesis (SPPS).

Materials:

-

Fmoc-protected amino acids

-

Rink Amide resin

-

Fluorophore with a free amine group (e.g., 7-amino-4-methylcoumarin, AMC)

-

Quencher with a carboxyl group (e.g., QSY-21 carboxylic acid)

-

Coupling reagents: HBTU, HOBt

-

Base: DIPEA

-

Deprotection solution: 20% piperidine in DMF

-

Cleavage cocktail: e.g., 95% TFA, 2.5% TIS, 2.5% water

-

Solvents: DMF, DCM, Diethyl ether

-

HPLC for purification

-

Mass spectrometer for characterization

Procedure:

-

Resin Preparation: Swell the Rink Amide resin in DMF.

-

Fluorophore Coupling: Couple the amine-containing fluorophore to the resin using HBTU/HOBt and DIPEA in DMF.

-

Peptide Synthesis:

-

Perform Fmoc deprotection using 20% piperidine in DMF.

-

Couple the first Fmoc-protected amino acid using HBTU/HOBt and DIPEA.

-

Repeat the deprotection and coupling steps for each subsequent amino acid in the desired peptide sequence.

-

-

Quencher Coupling: Couple the carboxyl-containing quencher to the N-terminus of the peptide using HBTU/HOBt and DIPEA.

-

Cleavage and Deprotection: Cleave the probe from the resin and remove side-chain protecting groups using a cleavage cocktail.

-

Purification: Precipitate the crude probe in cold diethyl ether, then purify by reverse-phase HPLC.

-

Characterization: Confirm the identity and purity of the probe by mass spectrometry and analytical HPLC.

In Vitro Protease Activity Assay

This protocol outlines a general procedure for measuring protease activity in vitro using a fluorescent probe.

Materials:

-

Purified recombinant protease

-

Fluorescent protease probe stock solution (in DMSO)

-

Assay buffer (e.g., Tris-HCl with appropriate pH and additives like CaCl2 or DTT, depending on the protease)

-

Protease inhibitor (for negative control)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Reagent Preparation: Prepare serial dilutions of the protease in assay buffer. Prepare a working solution of the fluorescent probe in assay buffer.

-

Assay Setup:

-

To each well of the 96-well plate, add the desired volume of assay buffer.

-

Add the protease dilutions to the respective wells.

-

For negative controls, pre-incubate the protease with a specific inhibitor before adding it to the wells.

-

Include wells with only the probe and buffer to measure background fluorescence.

-

-

Initiate the Reaction: Add the fluorescent probe working solution to all wells to start the enzymatic reaction.

-

Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the fluorophore.

-

Data Acquisition: Measure the fluorescence intensity at regular time intervals (kinetic mode) or at a single endpoint after a defined incubation period.

-

Data Analysis:

-

Subtract the background fluorescence from all readings.

-

For kinetic assays, determine the initial reaction velocity (slope of the linear portion of the fluorescence vs. time plot).

-

Plot the reaction velocity against the protease concentration to determine the limit of detection and linear range of the assay.

-

Cell-Based Protease Activity Imaging

This protocol provides a general workflow for visualizing protease activity in living cells using a cell-permeable fluorescent probe.

Materials:

-

Cultured cells

-

Cell-permeable fluorescent protease probe

-

Cell culture medium

-

Protease inhibitor (for control)

-

Fluorescence microscope or confocal microscope

Procedure:

-

Cell Culture: Plate cells on glass-bottom dishes or chamber slides and culture until they reach the desired confluency.

-

Cell Treatment (Optional): Induce the protease activity of interest (e.g., by treating with an apoptosis-inducing agent for caspase imaging).

-

Probe Loading:

-

Prepare a working solution of the fluorescent probe in cell culture medium or a suitable buffer (e.g., HBSS).

-

Remove the culture medium from the cells and wash with buffer.

-

Incubate the cells with the probe solution for the recommended time and temperature.

-

-

Control Group: For a negative control, pre-incubate a separate set of cells with a protease inhibitor before adding the probe.

-

Washing: After incubation, remove the probe solution and wash the cells several times with buffer to remove any excess, uninternalized probe.

-

Imaging:

-

Add fresh buffer or medium to the cells.

-

Image the cells using a fluorescence microscope equipped with the appropriate filter sets for the probe's fluorophore.

-

Capture images at different time points if monitoring dynamic changes in protease activity.

-

-

Image Analysis: Quantify the fluorescence intensity in the cells or specific subcellular compartments using image analysis software. Compare the fluorescence signal between treated and untreated or control cells.

Visualization of Signaling Pathways and Workflows

Diagrams created using the DOT language provide a clear visual representation of the complex mechanisms and processes involved in fluorescent probe-based protease detection.

Signaling Pathway: FRET-Based Probe Activation

Caption: Activation mechanism of a FRET-based fluorescent probe.

Experimental Workflow: In Vitro Probe Screening

Caption: A typical workflow for in vitro screening of fluorescent protease probes.

Logical Relationship: Substrate-Based vs. Activity-Based Probes

Caption: Key distinctions between substrate-based and activity-based probes.

References

- 1. Functional imaging of proteases: recent advances in the design and application of substrate- and activity- based probes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fluorescent probes for proteolysis: Tools for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. kuleuven.limo.libis.be [kuleuven.limo.libis.be]

- 4. Recent progress towards the development of fluorescent probes for the detection of disease-related enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. research.monash.edu [research.monash.edu]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Peptide probes for proteases – innovations and applications for monitoring proteolytic activity - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00798J [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Peptidyl Activity-Based Probes for Imaging Serine Proteases [frontiersin.org]

- 11. Determining Protease Activity In Vivo by Fluorescence Cross-Correlation Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Technology - Label-free fluorescent sensing of protease activity [icoregon.technologypublisher.com]

An In-depth Technical Guide to the Core Mechanism of Quenched Fluorescent Peptide Substrates

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental principles, practical applications, and experimental considerations for utilizing quenched fluorescent peptide substrates. These powerful tools are indispensable for studying enzymatic activity, particularly proteases, and are widely employed in basic research and high-throughput screening for drug discovery.

Core Principle: Förster Resonance Energy Transfer (FRET)

The functionality of quenched fluorescent peptide substrates is rooted in a photophysical phenomenon known as Förster Resonance Energy Transfer (FRET) . FRET is a non-radiative energy transfer mechanism between two chromophores, a donor fluorophore and an acceptor molecule (quencher), when they are in close proximity (typically 1-10 nm).[1][2][3]

In an intact quenched fluorescent peptide substrate, a fluorophore (the donor) and a quencher (the acceptor) are covalently attached to the same peptide backbone.[4][5] The peptide sequence itself is designed to be a specific substrate for the enzyme of interest. When the donor fluorophore is excited by an external light source, it transfers its energy to the nearby quencher molecule instead of emitting fluorescence. This energy transfer is non-radiative, meaning no photon is emitted by the donor.[1] As a result, the substrate is initially non-fluorescent or exhibits very low fluorescence.

Upon the introduction of the target enzyme, the peptide substrate is cleaved at a specific recognition site. This cleavage event separates the fluorophore from the quencher, disrupting the FRET process.[4] Freed from the quenching effect, the donor fluorophore can now emit its characteristic fluorescence upon excitation. The resulting increase in fluorescence intensity is directly proportional to the rate of enzymatic cleavage, providing a real-time measure of enzyme activity.[4][5]

Key Components: Fluorophores and Quenchers

The selection of an appropriate fluorophore-quencher pair is critical for the design of a sensitive and specific quenched fluorescent peptide substrate. The primary consideration is the spectral overlap between the emission spectrum of the donor fluorophore and the absorption spectrum of the acceptor quencher.[4][5][6]

Common Fluorophore-Quencher Pairs

A variety of fluorophores and quenchers have been developed to cover a broad spectral range, enabling multiplexed assays and minimizing interference from other fluorescent compounds. The choice of the pair will depend on the specific application, the instrumentation available, and the potential for background fluorescence.

| Donor Fluorophore | Quencher | Excitation (nm) | Emission (nm) |

| Abz (2-Aminobenzoyl) | NitroTyr (3-Nitro-tyrosine) | 320 | 420 |

| Abz (2-Aminobenzoyl) | Dnp (2,4-Dinitrophenyl) | 320 | 420 |

| Mca (7-Methoxycoumarin-4-yl)acetyl | Dnp (2,4-Dinitrophenyl) | 325 | 392 |

| Trp (Tryptophan) | Dnp (2,4-Dinitrophenyl) | 280 | 360 |

| EDANS (5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid) | DABCYL (4-((4'-(dimethylamino)phenyl)azo)benzoyl) | 340 | 490 |

| FAM (Carboxyfluorescein) | DABCYL (4-((4'-(dimethylamino)phenyl)azo)benzoyl) | 492 | 517 |

| FAM (Carboxyfluorescein) | Cy3 | 495 | 520 |

| FAM (Carboxyfluorescein) | Cy5 | 495 | 520 |

Table 1: Commonly used fluorophore-quencher pairs with their respective excitation and emission wavelengths. Data compiled from multiple sources.[4][5][7]

Quencher Efficiency and Förster Radius (R₀)

The efficiency of quenching is also dependent on the Förster radius (R₀), which is the distance at which 50% of the energy transfer occurs.[8][9] A larger R₀ value indicates that quenching can occur over a greater distance, providing more flexibility in peptide substrate design. Modern quenchers, such as the Black Hole Quencher™ (BHQ™) and Tide Quencher™ (TQ™) series, offer a broader range of spectral coverage and improved quenching efficiency compared to traditional quenchers like DABCYL.[6][10][11]

| Quencher | Quenching Range (nm) | Paired Fluorophores |

| DABCYL | 380-530 | EDANS, FAM |

| BHQ-1 | 480-580 | FAM, HEX, TET, JOE |

| BHQ-2 | 550-650 | TAMRA, ROX, Cy3 |

| BHQ-3 | 620-730 | Cy5, Cy5.5 |

| TQ1 | ~400-540 | Coumarins, TF1 |

| TQ2 | ~480-580 | FAM, FITC, Alexa Fluor 488, TF2 |

| TQ3 | ~520-620 | TAMRA, Cy3, TF3 |

Table 2: Quenching range and compatible fluorophores for common quenchers. Data compiled from multiple sources.[8][11]

Experimental Design and Protocols

A well-designed experiment is crucial for obtaining accurate and reproducible results. This section outlines a general protocol for a protease assay using a quenched fluorescent peptide substrate.

Materials and Reagents

-

Enzyme: Purified enzyme of interest.

-

Quenched Fluorescent Peptide Substrate: Specific for the target enzyme.

-

Assay Buffer: Optimized for enzyme activity (e.g., Tris-HCl, HEPES) with appropriate pH and any necessary cofactors (e.g., NaCl, CaCl₂, ZnCl₂).

-

Inhibitor (optional): For control experiments or inhibitor screening.

-

Microplate Reader: Capable of fluorescence intensity measurements at the appropriate excitation and emission wavelengths.

-

Black, opaque microplates: To minimize background fluorescence and light scattering.

-

DMSO: For dissolving the peptide substrate and inhibitors.

Detailed Experimental Protocol

-

Preparation of Reagents:

-

Prepare a concentrated stock solution of the quenched fluorescent peptide substrate in DMSO. Store aliquots at -20°C or -80°C, protected from light.

-

Prepare a concentrated stock solution of the enzyme in a suitable buffer. Store on ice or as recommended for the specific enzyme.

-

Prepare the assay buffer and bring it to the optimal temperature for the enzyme assay.

-

-

Assay Setup:

-

In a 96-well or 384-well black microplate, add the assay buffer to each well.

-

Add the enzyme to the appropriate wells. Include a "no-enzyme" control to measure background fluorescence.

-

If testing inhibitors, add the inhibitor solutions to the designated wells. Include a "no-inhibitor" control.

-

Pre-incubate the plate at the desired temperature for a short period (e.g., 5-10 minutes) to allow the components to equilibrate.

-

-

Initiation of the Reaction:

-

To start the reaction, add the quenched fluorescent peptide substrate to all wells. The final substrate concentration should typically be at or below the Michaelis-Menten constant (Km) for accurate kinetic measurements.

-

Mix the contents of the wells thoroughly, avoiding the introduction of air bubbles.

-

-

Fluorescence Measurement:

-

Immediately place the microplate in a pre-warmed fluorescence plate reader.

-

Measure the fluorescence intensity at regular intervals (e.g., every 1-5 minutes) for a set duration (e.g., 30-60 minutes). Use the excitation and emission wavelengths specific to the fluorophore being used.

-

-

Data Analysis:

-

Subtract the background fluorescence (from the "no-enzyme" control) from all other readings.

-

Plot the fluorescence intensity versus time for each reaction. The initial linear portion of the curve represents the initial reaction velocity (V₀).

-

Calculate the enzyme activity from the slope of the linear portion of the curve. This can be converted to the rate of substrate cleavage by using a standard curve of the free fluorophore.

-

Visualizing the Mechanism and Workflow

Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the underlying principles and experimental procedures.

Caption: Mechanism of a quenched fluorescent peptide substrate.

Caption: General experimental workflow for a protease assay.

Caption: The principle of Förster Resonance Energy Transfer (FRET).

Conclusion

Quenched fluorescent peptide substrates represent a versatile and powerful technology for the real-time monitoring of enzyme activity. A thorough understanding of the underlying FRET mechanism, careful selection of fluorophore-quencher pairs, and meticulous experimental design are paramount for obtaining high-quality, reliable data. This guide provides the foundational knowledge and practical protocols to empower researchers, scientists, and drug development professionals to effectively utilize these substrates in their endeavors.

References

- 1. Förster resonance energy transfer - Wikipedia [en.wikipedia.org]

- 2. Live Cell Imaging by Förster Resonance Energy Transfer Fluorescence to Study Trafficking of PLGA Nanoparticles and the Release of a Loaded Peptide in Dendritic Cells | MDPI [mdpi.com]

- 3. Analysis of Protease Activity Using Quantum Dots and Resonance Energy Transfer [thno.org]

- 4. tandfonline.com [tandfonline.com]

- 5. Quenched Fluorescent Peptides - Creative Peptides-Peptide Drug Discovery [pepdd.com]

- 6. Tide Quencher Dyes | AAT Bioquest [aatbio.com]

- 7. bachem.com [bachem.com]

- 8. trilinkbiotech.com [trilinkbiotech.com]

- 9. R<0> values for QSY and dabcyl quenchers—Table 1.11 | Thermo Fisher Scientific - SG [thermofisher.com]

- 10. Multiple Pathway Quenchers: Efficient Quenching of Common Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]

- 11. docs.aatbio.com [docs.aatbio.com]

An In-depth Technical Guide on the Core Role of Asp-Specific Proteases in Apoptosis Signaling

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis, development, and elimination of damaged or infected cells. A dysregulation in apoptosis is a hallmark of numerous diseases, including cancer and autoimmune disorders. Central to the execution of this intricate process is a family of cysteine-dependent, aspartate-specific proteases known as caspases. These enzymes act as the primary drivers of apoptosis, orchestrating the systematic dismantling of the cell through a proteolytic cascade. This guide provides a comprehensive technical overview of the role of caspases in apoptosis, detailing the core signaling pathways, activation mechanisms, and substrate cleavage. It further presents quantitative data, detailed experimental protocols, and visual diagrams to serve as a practical resource for researchers in basic science and therapeutic development.

Introduction to Caspases in Apoptosis

Caspases are synthesized as inactive zymogens (procaspases) and become activated upon specific apoptotic stimuli.[1] They are broadly categorized into two functional groups: initiator caspases and executioner (or effector) caspases.[2][3]

-

Initiator Caspases: These include Caspase-2, -8, -9, and -10.[3] They reside at the apex of the apoptotic signaling cascade and are responsible for sensing pro-apoptotic signals. Their activation is typically mediated by "induced proximity," where adaptor proteins bring multiple procaspase monomers close together on a signaling platform, facilitating their dimerization and subsequent auto-activation.[4][5]

-

Executioner Caspases: This group includes Caspase-3, -6, and -7.[2] They are activated via proteolytic cleavage by initiator caspases.[6] Once active, executioner caspases are responsible for cleaving a broad array of cellular proteins, leading to the characteristic morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation, cell shrinkage, and membrane blebbing.[4][6]

Apoptosis is primarily initiated through two major pathways, both of which converge on the activation of caspases: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway.[7][8]

The Extrinsic Apoptosis Pathway

The extrinsic pathway is triggered by extracellular signals, specifically the binding of death ligands to transmembrane death receptors on the cell surface.[8][9]

Signaling Cascade:

-

Ligand Binding: Death ligands, such as Fas Ligand (FasL) or Tumor Necrosis Factor-alpha (TNF-α), bind to their cognate receptors (e.g., FasR, TNFR1).[10][11]

-

DISC Formation: Ligand binding induces receptor trimerization and the recruitment of adaptor proteins, such as Fas-Associated Death Domain (FADD), to the intracellular "death domain" of the receptor.[11] This assembly forms the Death-Inducing Signaling Complex (DISC).

-

Initiator Caspase Activation: Procaspase-8 and/or -10 are recruited to the DISC via their death effector domains (DEDs).[2] The high local concentration of these procaspases at the DISC facilitates their dimerization and auto-proteolytic activation.[4][12]

-

Executioner Caspase Activation: Active Caspase-8 directly cleaves and activates executioner caspases, such as Caspase-3 and -7, initiating the final phase of apoptosis.[4]

-

Link to Intrinsic Pathway: In some cell types (Type II cells), the Caspase-8 signal is amplified by cleaving a Bcl-2 family protein called Bid. The resulting truncated Bid (tBid) translocates to the mitochondria to trigger the intrinsic pathway.[4][9]

Caption: The extrinsic apoptosis pathway initiated by death receptor signaling.

The Intrinsic Apoptosis Pathway

The intrinsic, or mitochondrial, pathway is initiated by a wide range of intracellular stress signals, including DNA damage, oxidative stress, and growth factor withdrawal.[8][13]

Signaling Cascade:

-

Sensing Stress: Cellular stress is sensed by proteins like p53, which can activate the pro-apoptotic members of the Bcl-2 protein family (e.g., Bax, Bak).[8]

-

Mitochondrial Permeabilization: Activated Bax and Bak oligomerize at the outer mitochondrial membrane, forming pores and leading to Mitochondrial Outer Membrane Permeabilization (MOMP).

-

Cytochrome c Release: MOMP allows the release of proteins from the mitochondrial intermembrane space into the cytosol, most notably Cytochrome c.[9][14]

-

Apoptosome Formation: In the cytosol, Cytochrome c binds to the Apoptotic Protease-Activating Factor-1 (APAF-1).[14] This binding, in the presence of dATP, triggers the oligomerization of APAF-1 into a heptameric wheel-like structure called the apoptosome.[12]

-

Initiator Caspase Activation: The apoptosome recruits Procaspase-9 via its CARD domain, leading to its dimerization and activation.[4][12]

-

Executioner Caspase Activation: Active Caspase-9 then cleaves and activates the executioner Caspase-3 and -7, committing the cell to apoptosis.[15]

Caption: The intrinsic apoptosis pathway initiated by cellular stress.

The Caspase Cascade and Substrate Cleavage

Both extrinsic and intrinsic pathways converge on the activation of executioner caspases, which then execute the death program. This hierarchical activation is known as the caspase cascade.[7]

-

Amplification: The cascade provides a mechanism for rapid and massive signal amplification. A few activated initiator caspase molecules can activate a multitude of executioner caspase molecules.

-

Execution: Active Caspase-3 and -7 are responsible for cleaving hundreds of cellular proteins.[6] This cleavage inactivates proteins required for cell survival and activates proteins that promote cell death.

Key Substrates:

-

Poly (ADP-ribose) polymerase (PARP): Cleavage of PARP, a DNA repair enzyme, is a classic hallmark of apoptosis.

-

Lamins: Cleavage of nuclear lamins leads to the breakdown of the nuclear envelope and chromatin condensation.

-

ICAD/DFF45: Cleavage of the inhibitor of caspase-activated DNase (ICAD) releases CAD, a nuclease that translocates to the nucleus and fragments DNA.[3]

-

Cytoskeletal Proteins: Cleavage of proteins like actin and gelsolin leads to cell shrinkage and membrane blebbing.

The substrate specificity of caspases is primarily determined by the four amino acid residues immediately upstream of the aspartate cleavage site (the P4-P1 positions).[16]

Caption: The convergence of pathways in the central caspase cascade.

Quantitative Data on Caspase Activity

The efficiency of caspase activity is critical for the proper execution of apoptosis. This can be quantified by kinetic parameters, which are essential for building predictive models of apoptosis and for designing targeted therapeutics. While extensive kinetic data for all caspases on all substrates is vast, the table below summarizes representative data for key apoptotic caspases and their preferred peptide substrates.

Table 1: Representative Kinetic Parameters of Apoptotic Caspases

| Caspase | Preferred Peptide Substrate | kcat (s⁻¹) | Km (µM) | kcat/Km (M⁻¹s⁻¹) |

| Caspase-3 | DEVD-AFC | 16.5 | 9.7 | 1.7 x 10⁶ |

| Caspase-7 | DEVD-AFC | 10.2 | 15.8 | 6.5 x 10⁵ |

| Caspase-8 | IETD-AFC | 1.1 | 1.9 | 5.8 x 10⁵ |

| Caspase-9 | LEHD-AFC | 0.7 | 230 | 3.0 x 10³ |

Data are compiled from various literature sources and are representative. Actual values can vary based on assay conditions. AFC (7-amino-4-trifluoromethylcoumarin) is a common fluorogenic leaving group.

Experimental Protocols

Analyzing caspase activation and activity is fundamental to apoptosis research. Below are detailed methodologies for key experiments.

Caspase Activity Assay (Fluorometric)

This protocol measures the activity of a specific caspase (e.g., Caspase-3/7) in cell lysates using a fluorogenic peptide substrate (e.g., DEVD-AMC).

Materials:

-

Cells treated to induce apoptosis and untreated control cells.

-

Cold PBS (Phosphate-Buffered Saline).

-

Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA).

-

Protein Assay Reagent (e.g., Bradford or BCA).

-

2x Reaction Buffer (e.g., 100 mM HEPES, pH 7.4, 20% glycerol, 2 mM DTT).

-

Caspase Substrate (e.g., Ac-DEVD-AMC, 10 mM stock in DMSO).

-

96-well black microplate.

-

Fluorometric plate reader (Excitation: ~380 nm, Emission: ~460 nm).

Methodology:

-

Cell Lysis: a. Harvest ~1-2 x 10⁶ cells per sample. For adherent cells, scrape them into the medium. b. Centrifuge at 300 x g for 5 minutes at 4°C.[17] Discard the supernatant. c. Wash the cell pellet with 1 mL of cold PBS, then centrifuge again. d. Resuspend the pellet in 50-100 µL of cold Cell Lysis Buffer.[18] e. Incubate on ice for 20 minutes.[17] f. Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet debris.[17] g. Collect the supernatant (cytosolic extract) for analysis.

-

Protein Quantification: a. Determine the protein concentration of each lysate using a standard protein assay to ensure equal loading.

-

Assay Setup: a. In a 96-well black plate, add 20-50 µg of protein lysate to each well. Adjust the volume to 50 µL with Cell Lysis Buffer. b. Prepare the reaction mix: For each reaction, mix 50 µL of 2x Reaction Buffer with 0.5 µL of 10 mM Ac-DEVD-AMC substrate (final concentration 50 µM).[17] c. Add 50 µL of the reaction mix to each well containing lysate.

-

Measurement: a. Incubate the plate at 37°C, protected from light. b. Measure fluorescence at regular intervals (e.g., every 5-10 minutes for 1-2 hours) using a plate reader.

-

Data Analysis: a. Calculate the rate of change in fluorescence (RFU/min). b. Normalize the activity to the protein concentration (RFU/min/µg protein). c. Compare the activity of treated samples to untreated controls to determine the fold-increase in caspase activity.

Western Blot for Caspase Cleavage

This method detects the activation of caspases by monitoring the appearance of their cleaved, active subunits.

Materials:

-

Cell lysates prepared as described above.

-

SDS-PAGE gels (e.g., 12-15% polyacrylamide for resolving small fragments).

-

PVDF or nitrocellulose membrane (0.2 µm pore size recommended for small proteins).[19]

-

Transfer buffer (with 15-20% methanol to aid transfer of small proteins).[19]

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

-

Primary antibody specific to the caspase of interest (e.g., anti-Caspase-3 that detects both pro- and cleaved forms).

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate (ECL).

-

Imaging system.

Methodology:

-

SDS-PAGE: a. Load 20-40 µg of protein lysate per lane on an SDS-PAGE gel. b. Run the gel until the dye front reaches the bottom.

-

Protein Transfer: a. Transfer the separated proteins from the gel to a PVDF membrane. Use a lower voltage for a longer duration or a semi-dry system to prevent small cleaved fragments from passing through the membrane.[19]

-

Immunoblotting: a. Block the membrane for 1 hour at room temperature in blocking buffer. b. Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C or for 1-2 hours at room temperature. c. Wash the membrane 3 times for 10 minutes each with TBST. d. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane again as in step 3c.

-

Detection: a. Apply the ECL substrate to the membrane. b. Capture the chemiluminescent signal using an imaging system.

-

Analysis: a. Analyze the bands corresponding to the pro-caspase and its cleaved fragments. A decrease in the pro-form and an increase in the cleaved form indicates activation. Normalize to a loading control like GAPDH or β-actin.

Caption: A typical experimental workflow for Western blot analysis of caspase cleavage.

Role in Drug Development

The central role of caspases in apoptosis makes them attractive targets for therapeutic intervention, particularly in oncology.[20]

-

Pro-apoptotic Drugs: Many cancer therapies aim to induce apoptosis in tumor cells. Assays that measure caspase activation are critical for evaluating the efficacy of these drugs and understanding their mechanism of action.[20][21]

-

Biomarkers: The presence of cleaved caspases or their substrates (like cleaved PARP) can serve as robust biomarkers of apoptosis induction in preclinical and clinical settings.

-

High-Throughput Screening: Fluorometric and luminescent caspase assays are highly adaptable for high-throughput screening (HTS) to identify novel compounds that modulate apoptotic pathways.[22][23]

Conclusion

Asp-specific proteases, the caspases, are the indispensable executioners of the apoptotic program. Their activation through the extrinsic and intrinsic pathways initiates a proteolytic cascade that culminates in the orderly dismantling of the cell. A thorough understanding of these signaling networks, coupled with robust quantitative and qualitative experimental methodologies, is paramount for researchers in both fundamental biology and drug discovery. The ability to precisely measure and visualize caspase activity provides a powerful toolset for dissecting disease mechanisms and developing next-generation therapeutics that can selectively modulate cell fate.

References

- 1. Determination of Caspase Activation by Western Blot | Springer Nature Experiments [experiments.springernature.com]

- 2. creative-diagnostics.com [creative-diagnostics.com]